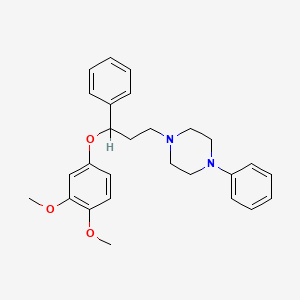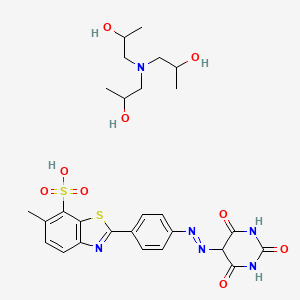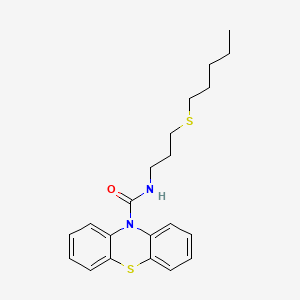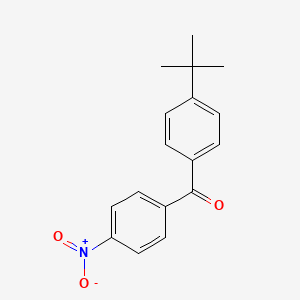
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)-, also known as 4-tert-butyl-4’-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound is characterized by the presence of a methanone group (a carbonyl group bonded to two phenyl groups), with one phenyl group substituted by a tert-butyl group and the other by a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-tert-butyl-4’-aminobenzophenone.
Oxidation: 4-carboxy-4’-nitrobenzophenone.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Applications De Recherche Scientifique
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of dyes, pigments, and UV-absorbing agents
Mécanisme D'action
The mechanism of action of Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the tert-butyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of a nitro group.
Methanone, (4-chlorophenyl)phenyl-: Contains a chloro group instead of a nitro group
Uniqueness
Methanone, (4-(1,1-dimethylethyl)phenyl)(4-nitrophenyl)- is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and interactions, while the nitro group offers electron-withdrawing effects, affecting the compound’s electronic properties .
Propriétés
Numéro CAS |
10372-92-6 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H17NO3/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(11-7-13)18(20)21/h4-11H,1-3H3 |
Clé InChI |
KKYQYRVNPAHJNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


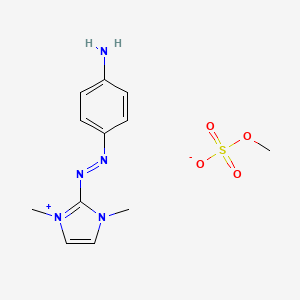
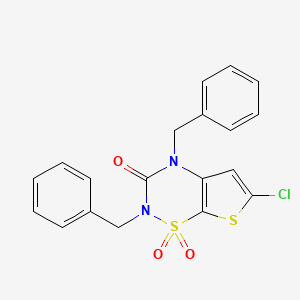
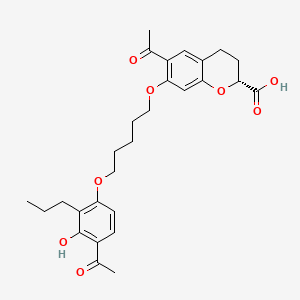
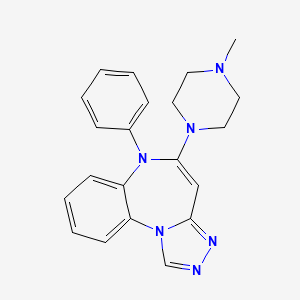
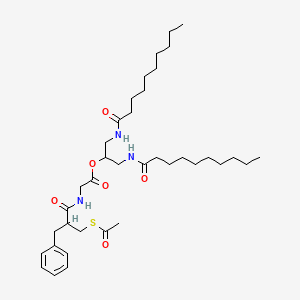
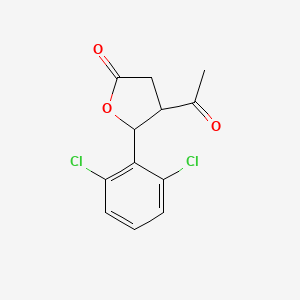
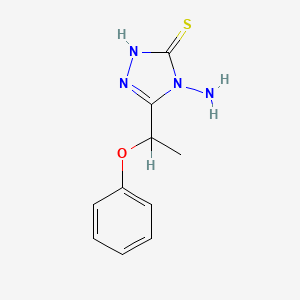
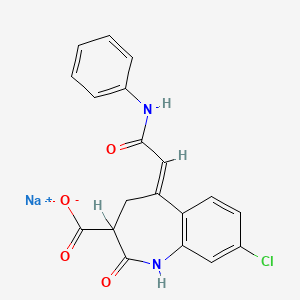
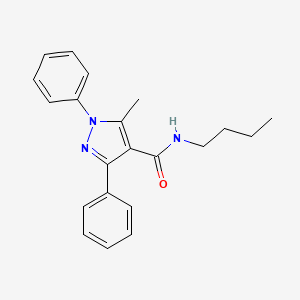
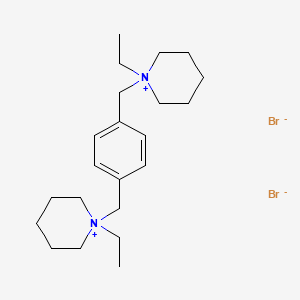
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
